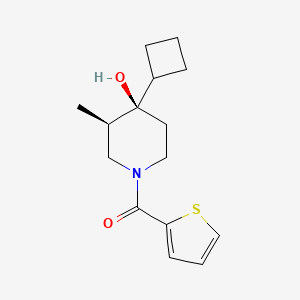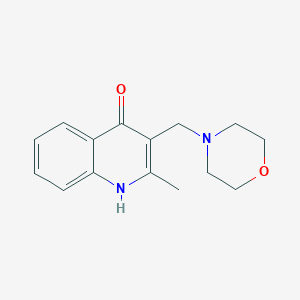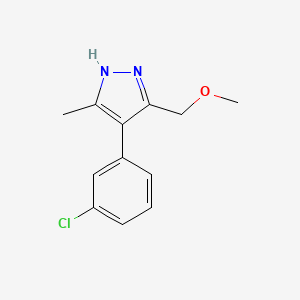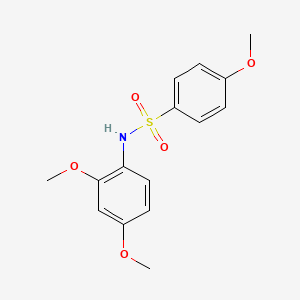
1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,4-triazole, a heterocyclic compound containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry due to their structural similarity to the adenine part of DNA. The specific compound includes fluorobenzoyl and methoxyphenyl groups, which may influence its chemical and physical properties, as well as its potential biological activities.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various ester ethoxycarbonylhydrazones with primary amines or through cyclization reactions involving hydrazine hydrate and a suitable diketone or keto ester. For the specific compound, the synthesis could involve the acylation of a 1,2,4-triazole derivative with 4-fluorobenzoyl chloride followed by a subsequent arylation with a 4-methoxyphenyl derivative under suitable conditions (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring that can engage in various intermolecular and intramolecular interactions, influencing the compound's crystal structure and stability. The substituents on the triazole ring, such as the fluorobenzoyl and methoxyphenyl groups, can further affect the molecular conformation and the overall geometry of the molecule. These structural features can be analyzed through techniques such as X-ray crystallography (He, Q., An, K., Wang, P., Yu, P., & Wan, R., 2010).
Propriétés
IUPAC Name |
[5-amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c1-23-13-8-4-10(5-9-13)14-19-16(18)21(20-14)15(22)11-2-6-12(17)7-3-11/h2-9H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTHDKBDVSAWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-amino-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-isopropyl-1,3-thiazol-2-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5619840.png)

![4-({2-[1-(methoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5619862.png)
![1,1'-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5619865.png)


![N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619881.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]azepane](/img/structure/B5619886.png)

![5-formyl-1-phenyl-4-[4-(4-pyridinyl)-1-pyridiniumyl]-1H-imidazol-2-olate](/img/structure/B5619899.png)
![9-[(8-fluoro-4-oxo-1,4-dihydroquinolin-2-yl)carbonyl]-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619911.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5619921.png)
![2-anilino-N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5619923.png)